molecular formula C9H12N2O2S B3336188 N'-(propan-2-ylidene)benzenesulfonohydrazide CAS No. 20532-11-0

N'-(propan-2-ylidene)benzenesulfonohydrazide

Cat. No.: B3336188
CAS No.: 20532-11-0
M. Wt: 212.27 g/mol
InChI Key: MSPAYODQDXWYNX-UHFFFAOYSA-N
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Description

N'-(Propan-2-ylidene)benzenesulfonohydrazide is a sulfonohydrazide derivative synthesized via condensation reactions between benzenesulfonohydrazide and aldehydes. Its structure features a sulfonohydrazide backbone with an isopropylidene (propan-2-ylidene) substituent. The compound is typically prepared under sonochemical conditions, where sonication parameters (intensity, duration, temperature) significantly influence crystallization outcomes. For example, sonication at 30°C for 10 minutes with 10 cycles yielded crystals of 0.2 µm size . Analytical confirmation relies on NMR, FTIR, and PXRD, with crystal structures validated against databases like the Cambridge Crystallographic Data Center . Applications include pharmaceutical intermediates and chemical sensors, such as arsenic(III) detection, leveraging its selective binding properties .

Properties

IUPAC Name

N-(propan-2-ylideneamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-8(2)10-11-14(12,13)9-6-4-3-5-7-9/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPAYODQDXWYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942705
Record name N'-(Propan-2-ylidene)benzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20532-11-0
Record name NSC132012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132012
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC237637
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(Propan-2-ylidene)benzenesulfonohydrazide
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Record name BENZENESULFONIC ISOPROPYLIDENEHYDRAZIDE
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Chemical Reactions Analysis

N’-(propan-2-ylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-(propan-2-ylidene)benzenesulfonohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(propan-2-ylidene)benzenesulfonohydrazide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 2: Crystallization Parameters and Outcomes

Compound Sonication Intensity (%) Crystal Size (µm) Key Observations
N'-(Propan-2-ylidene) derivative 10 → 30 → 50 73.2 → 27.6 → 31.4 Optimal size at 30% intensity
Salicylamide (Control) 10 → 30 → 50 50 → 25 → 30 Similar redissolution trends
  • Sonication Impact : Higher intensity (30%) reduces crystal size via enhanced nucleation, but excessive intensity (50%) causes redissolution due to localized heating .
  • Hydrogen Bonding: The propan-2-ylidene derivative lacks strong hydrogen-bond donors, unlike the 4-chloro and nitro analogs, which form N–H⋯O and O–H⋯O networks, improving thermal stability .

Research Findings and Implications

Synthetic Flexibility : Substituents on the benzylidene ring dictate reaction pathways and yields. Electron-deficient aldehydes (e.g., nitrobenzaldehyde) react faster but require stringent purification .

Crystal Engineering: Sonocrystallization offers a scalable method for nano-sized crystals, critical for drug formulation, while traditional methods favor bulkier, hydrogen-bonded structures .

Functional Versatility : The propan-2-ylidene derivative’s application in sensors highlights its niche in environmental chemistry, whereas halogenated analogs dominate pharmaceutical research .

Biological Activity

N'-(propan-2-ylidene)benzenesulfonohydrazide, also known as 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, is an organic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant data and case studies.

Chemical Structure and Properties

The compound has the chemical formula C9H12N2O2SC_9H_{12}N_2O_2S and features a nitro group, which is known to influence its biological activity. The presence of the sulfonyl hydrazine moiety may also contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various synthesized compounds, it was found effective against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Pseudomonas aeruginosa64

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit cancer cell proliferation in several types of cancer, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

A recent study demonstrated the effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability, with IC50 values calculated at different concentrations.

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040
10015

The biological activity of this compound can be attributed to its ability to generate reactive intermediates through redox reactions involving the nitro group. These intermediates can interact with cellular macromolecules, leading to oxidative stress and subsequent cell death in pathogens and cancer cells alike.

Case Studies

  • Antimicrobial Efficacy : A comparative study involving various hydrazone derivatives highlighted that this compound showed superior activity against resistant strains of bacteria compared to other tested compounds. This suggests its potential utility in treating infections caused by antibiotic-resistant bacteria.
  • Cancer Cell Studies : In vitro studies on colon cancer cells showed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. This indicates that the compound may serve as a lead for developing novel anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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